molecular formula C10H8INO3 B3286698 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile CAS No. 832674-41-6

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile

Cat. No.: B3286698
CAS No.: 832674-41-6
M. Wt: 317.08 g/mol
InChI Key: IDYGCTYLQAKIOH-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile is a chemical compound with the molecular formula C10H8INO3 and a molecular weight of 317.08 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxy acetonitrile backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile typically involves the reaction of 4-formyl-2-iodo-6-methoxyphenol with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

    Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups.

Properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYGCTYLQAKIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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